6-bromo-4-phenyl-1H-quinolin-2-one
Overview
Description
6-bromo-4-phenyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 6-position and a phenyl group at the 4-position of the quinoline ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
It’s worth noting that quinolin-2,4-diones, a related class of compounds, have been reported to have significant biological and pharmacological activities
Mode of Action
Quinolin-2,4-diones, a related class of compounds, are known to interact with various biological targets . The compound may interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Quinolin-2,4-diones, a related class of compounds, are known to be involved in various biological pathways . It’s plausible that 6-bromo-4-phenyl-1H-quinolin-2-one may affect similar pathways, leading to downstream effects.
Result of Action
Related compounds such as quinolin-2,4-diones are known to have significant biological and pharmacological activities . It’s plausible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-phenyl-1H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with appropriate brominating agents. For example, the reaction of 2-aminobenzophenone with bromine in acetic acid can yield the desired product. Another method involves the use of Friedländer synthesis, where 2-aminobenzophenone is reacted with an aldehyde in the presence of a catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives.
Reduction Reactions: Reduction of the quinoline ring can yield dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include 6-amino-4-phenyl-1H-quinolin-2-one and 6-thio-4-phenyl-1H-quinolin-2-one.
Oxidation Reactions: Products include quinoline N-oxide derivatives.
Reduction Reactions: Products include dihydroquinoline derivatives.
Scientific Research Applications
6-bromo-4-phenyl-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline-based compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-phenylquinolin-2-one: Lacks the bromine atom at the 6-position.
6-chloro-4-phenylquinolin-2-one: Contains a chlorine atom instead of bromine at the 6-position.
4-phenyl-1H-quinolin-2-one: Lacks the bromine atom at the 6-position and has a hydrogen atom instead.
Uniqueness
The presence of the bromine atom at the 6-position in 6-bromo-4-phenyl-1H-quinolin-2-one imparts unique chemical reactivity and biological activity compared to its analogs. This substitution can influence the compound’s electronic properties, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
6-bromo-4-phenyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-11-6-7-14-13(8-11)12(9-15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZOFVAFTZRSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354211 | |
Record name | 6-bromo-4-phenyl-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178490-58-9 | |
Record name | 6-bromo-4-phenyl-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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